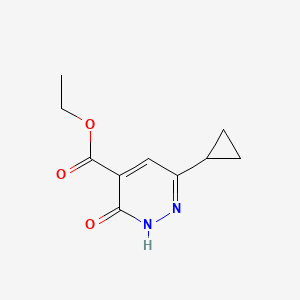
Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate
Descripción general
Descripción
Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate is a chemical compound that is part of the pyridazine derivatives . Pyridazine derivatives have been widely studied in drug molecules due to their good biological activity .
Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . The optimized molecular crystal structures are determined on the basis of DFT calculations using B3LYP/6-311+G (2d,p) functional .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Screening
Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate has been cyclized with nucleophilic reagents, such as hydrazine hydrate or N-monosubstituted hydrazines, to derive new derivatives of pyrazolo[3,4-c]pyridazine. These derivatives have been structurally confirmed through elemental and spectral analyses, and their effects on the central nervous system were studied, indicating potential pharmacological applications (Zabska et al., 1998).
Antioxidant Activity
Research has explored the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives, indicating remarkable antioxidant activities comparable to ascorbic acid. This highlights the compound's potential in developing antioxidant agents (Zaki et al., 2017).
Antibacterial Activity
Ethyl pyridine-4-carboxylate derivatives have been synthesized and tested for their antibacterial activity. This research suggests that alterations at specific positions of the pyridine ring can significantly affect antibacterial properties, with some compounds exhibiting activity comparable to known antibacterial agents (Singh & Kumar, 2015).
Synthesis of Heterocyclic Compounds
The compound has been used as a precursor in synthesizing various heterocyclic compounds, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives incorporating 1,3-diarylpyrazole moiety. These compounds have been characterized by elemental analysis and spectral data, showcasing the compound's utility in heterocyclic chemistry (Sanad et al., 2018).
Development of Antimycobacterial Agents
Nicotinic acid hydrazide derivatives synthesized from pyridine 3-carboxillic acid have shown promising antimycobacterial activity. This work demonstrates the compound's role in developing new antimycobacterial agents, with several synthesized compounds being evaluated for their efficacy (R.V.Sidhaye et al., 2011).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as imidazo[1,2-b]pyridazine derivatives, have been found to have a wide range of biological activities and pharmacological properties .
Mode of Action
It is suggested that the negatively charged region exists in the o1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .
Biochemical Pathways
Similar compounds have been found to show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc .
Result of Action
Similar compounds have been found to show different biological activities and pharmacological properties .
Propiedades
IUPAC Name |
ethyl 3-chloro-6-pyridin-3-ylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-6-10(15-16-11(9)13)8-4-3-5-14-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXDYZQPHFKYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491919.png)





![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
![5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491929.png)